1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one
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Overview
Description
1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with 6-bromoindole as the starting material.
Friedel-Crafts Reaction: The 6-bromoindole undergoes a Friedel-Crafts acylation reaction with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used under mild conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indole derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in biological studies to investigate the effects of indole derivatives on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: It may inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptors: The compound can interact with receptors on cell surfaces, leading to changes in cellular signaling and function.
Affect Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
2-(6-Bromo-1H-indol-3-yl)acetonitrile: This compound has a similar indole structure but with a nitrile group instead of a chloro group.
4-(6-Bromo-1H-indol-3-yl)cyclohex-3-en-1-one: Another indole derivative with a cyclohexenone moiety.
2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine:
Uniqueness: 1-(6-Bromo-1H-indol-3-yl)-2-chloroethan-1-one is unique due to its specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one involves the reaction of 6-bromoindole with chloroacetyl chloride in the presence of a base to form the intermediate 1-(6-bromo-1H-indol-3-yl)-2-chloroethan-1-one.", "Starting Materials": [ "6-bromoindole", "chloroacetyl chloride", "base (such as triethylamine or pyridine)", "solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Add the base to the solvent and stir to dissolve.", "Add chloroacetyl chloride dropwise to the solution while stirring.", "Add 6-bromoindole to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the product with a suitable organic solvent.", "Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
1018637-75-6 |
Molecular Formula |
C10H7BrClNO |
Molecular Weight |
272.5 |
Purity |
95 |
Origin of Product |
United States |
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